molecular formula C10H14FN3 B2798896 N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine CAS No. 1693921-23-1

N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine

Cat. No.: B2798896
CAS No.: 1693921-23-1
M. Wt: 195.241
InChI Key: TVJIZPLOOGDMJH-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H14FN3 and its molecular weight is 195.241. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c1-7-9(11)10(13-6-12-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJIZPLOOGDMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific chemical compound, N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine, is not readily found in commercial catalogs or major chemical databases. Consequently, a specific CAS number cannot be assigned at this time. This guide provides a comprehensive overview based on established synthetic methodologies for analogous 4-amino-5-fluoropyrimidines and extrapolates potential properties and biological activities based on the well-documented roles of its constituent chemical motifs.

Introduction: The Significance of the 5-Fluoropyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases uracil, cytosine, and thymine. The introduction of a fluorine atom at the 5-position of the pyrimidine ring has been a cornerstone of medicinal chemistry for decades. This strategic fluorination often imparts unique physicochemical properties that can lead to enhanced biological activity, improved metabolic stability, and altered pharmacokinetic profiles.[1]

The potent anticancer drug 5-fluorouracil (5-FU) is a prime example of the clinical success of this scaffold.[1] Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.[2][3] This has paved the way for the development of a multitude of 5-fluoropyrimidine-based drugs with applications as anticancer, antifungal, and antiviral agents.[1] The this compound combines this privileged scaffold with a cyclopentylamino group, a feature often found in kinase inhibitors and other targeted therapies, and a methyl group which can influence binding affinity and metabolic stability.

Synthesis of this compound: A Proposed Synthetic Route

While a specific synthesis for this compound has not been published, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted 4-amino-5-fluoropyrimidines. A particularly relevant approach involves the condensation of a fluorinated C3 building block with an appropriate amidine.[1]

Conceptual Synthetic Workflow

The proposed synthesis involves a two-step process starting from readily available precursors. The key steps are the formation of the required amidine and its subsequent cyclization with a fluorinated building block.

G cluster_0 Amidine Formation cluster_1 Fluorinated Building Block cluster_2 Cyclization A Cyclopentylamine C Amidine Hydrochloride A->C B Acetonitrile B->C E This compound C->E Condensation D Potassium (Z)-2-cyano-2-fluoroethenolate D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Cyclopentylacetamidine Hydrochloride

This step involves the reaction of cyclopentylamine with acetonitrile, typically mediated by a strong acid catalyst to form the corresponding amidine salt.

  • To a solution of cyclopentylamine (1.0 eq) in anhydrous diethyl ether, add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise at 0 °C.

  • To the resulting suspension of cyclopentylamine hydrochloride, add acetonitrile (1.5 eq).

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield N-cyclopentylacetamidine hydrochloride.

Step 2: Cyclization to form this compound

This key step utilizes the methodology developed for the synthesis of 4-amino-5-fluoropyrimidines.[1]

  • In a round-bottom flask, suspend N-cyclopentylacetamidine hydrochloride (1.0 eq) and potassium (Z)-2-cyano-2-fluoroethenolate (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • The reaction typically proceeds to completion within a few hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the target compound, this compound.

Physicochemical and Spectroscopic Properties (Predicted)

The exact physical and chemical properties of this compound are not experimentally determined. However, based on its structure, the following properties can be predicted:

PropertyPredicted Value/Characteristic
Molecular Formula C10H14FN3
Molecular Weight 195.24 g/mol
Appearance Likely a solid at room temperature
Melting Point Expected to be in the range of 100-200 °C
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol
pKa The amino group is expected to be basic

Spectroscopic Characterization (Expected):

  • ¹H NMR: Resonances corresponding to the cyclopentyl protons, the methyl protons, and the pyrimidine proton. The coupling of the pyrimidine proton with the fluorine atom would be a characteristic feature.

  • ¹³C NMR: Signals for the carbons of the cyclopentyl ring, the methyl group, and the pyrimidine ring. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet or a doublet (due to coupling with the adjacent proton) in the typical range for fluorine attached to an aromatic ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed.

Potential Biological Activity and Applications

The structural motifs present in this compound suggest several potential areas of biological activity and application in drug discovery.

Anticancer Activity

The 5-fluoropyrimidine core is a well-established pharmacophore in oncology.[2][3][4][5] It is conceivable that this compound could act as an inhibitor of thymidylate synthase or other enzymes involved in nucleotide metabolism, thereby exerting antiproliferative effects on cancer cells. The cyclopentylamino group could potentially direct the molecule to the ATP-binding pocket of protein kinases, a common target in cancer therapy.

G cluster_0 Potential Mechanism of Action A N-cyclopentyl-5-fluoro- 6-methylpyrimidin-4-amine B Thymidylate Synthase or Protein Kinase A->B Binding C Inhibition of Enzyme Activity B->C D Disruption of DNA Synthesis or Signaling Pathway C->D E Anticancer Effect D->E

Caption: Potential mechanism of action for anticancer activity.

Other Potential Applications
  • Antifungal and Antiviral Activity: Many fluorinated pyrimidines exhibit potent antifungal and antiviral properties.[1]

  • Kinase Inhibition: The aminopyrimidine scaffold is a common feature in many kinase inhibitors. The cyclopentyl group could provide favorable interactions within the hydrophobic regions of kinase active sites.

  • Immunomodulation: Certain pyrimidine derivatives have been shown to modulate immune responses.

Conclusion

While this compound is not a commercially cataloged compound, this in-depth technical guide provides a strong foundation for its synthesis and potential utility. The proposed synthetic route is based on robust and well-documented chemical transformations. The predicted physicochemical properties and potential biological activities, grounded in the established roles of its structural components, highlight this molecule as a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Researchers and scientists in these areas can use this guide as a starting point for the synthesis and evaluation of this and related novel 5-fluoropyrimidine derivatives.

References

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. ACS Medicinal Chemistry Letters. [Link]

  • 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. PubChem. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]

  • PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS - Google Patents.
  • Finding alternatives to 5-fluorouracil: application of ensemble-based virtual screening for drug repositioning against human thymidylate synthase. Journal of Biomolecular Structure & Dynamics. [Link]

  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. British Journal of Cancer. [Link]

Sources

Technical Whitepaper: Biological Profile of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine (CAS 1693921-23-1), a specialized pyrimidine scaffold with significant potential in medicinal chemistry, particularly as a pharmacophore for kinase inhibitors and antiviral agents.

Executive Summary

This compound is a functionalized pyrimidine derivative characterized by a specific substitution pattern: a fluorine atom at the C5 position, a methyl group at C6, and a cyclopentylamino moiety at C4.[1][2] While primarily utilized as a high-value intermediate and privileged scaffold in the synthesis of complex pharmaceutical agents, this molecule exhibits intrinsic biological potential due to its structural congruence with the ATP-binding pockets of various kinases (e.g., CDKs, JAKs) and viral polymerases.

This guide analyzes its physicochemical properties, mechanism of action (MOA) as a kinase hinge-binder, and its role in the development of next-generation therapeutics.

Physicochemical Properties & Structural Analysis[3][4][5]

The biological activity of this compound is dictated by its precise electronic and steric profile.

PropertyValue / DescriptionBiological Implication
CAS Number 1693921-23-1Unique identifier for research and cataloging.
Molecular Formula C₁₀H₁₄FN₃Compact, drug-like scaffold.
Molecular Weight 195.24 g/mol Ideal for fragment-based drug discovery (FBDD).
LogP (Predicted) ~2.1 - 2.5Lipophilic enough for membrane permeability; optimized for intracellular targets.
H-Bond Donors 1 (NH)Critical for hydrogen bonding with the "hinge region" of kinase enzymes.
H-Bond Acceptors 3 (N1, N3, F)Facilitates orientation within the active site.
5-Fluoro Group Electron-withdrawingLowers the pKa of the pyrimidine ring, enhancing metabolic stability against oxidation.
N-Cyclopentyl HydrophobicTargets the hydrophobic specificity pocket (e.g., the ribose-binding pocket).
Structural Logic
  • The Pyrimidine Core: Acts as the primary scaffold, mimicking the adenine ring of ATP.

  • C4-Amino Group: Serves as the key hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Leu83 in CDK2).

  • C5-Fluorine: A bioisostere of hydrogen that blocks metabolic hydroxylation and modulates the electron density of the ring, often increasing potency by strengthening the interaction with the target protein.

  • C6-Methyl: Provides a steric handle that can induce conformational selectivity or fill small hydrophobic pockets (e.g., the "gatekeeper" region).

Mechanism of Action (MOA) & Target Engagement

Although often an intermediate, the This compound motif is a potent pharmacophore designed to inhibit enzymes that utilize ATP.

Kinase Inhibition (CDK/MAPK Pathway)

The primary biological activity of this scaffold lies in its ability to compete with ATP for the catalytic cleft of protein kinases.

  • Target: Cyclin-Dependent Kinases (CDK4/6, CDK2) and Mitogen-Activated Protein Kinases (MAPK).

  • Mechanism: ATP-Competitive Inhibition.

  • Binding Mode:

    • The pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge region.

    • The exocyclic NH (C4) donates a hydrogen bond to the backbone carbonyl of the hinge region.

    • The cyclopentyl group occupies the hydrophobic pocket usually reserved for the ribose or phosphate groups of ATP, or extends into the solvent-accessible region depending on the specific kinase.

Antiviral Potential (Influenza PB2)

Recent research into influenza polymerase inhibitors (e.g., Pimodivir analogs) has highlighted the utility of 5-fluoro-pyrimidine scaffolds.

  • Target: The PB2 subunit of the influenza A virus RNA polymerase.

  • Mechanism: Cap-snatching inhibition. The molecule binds to the cap-binding domain, preventing the virus from "snatching" the 5' cap of host mRNA, thereby halting viral replication.

Visualization: Signaling Pathways & MOA

The following diagram illustrates the role of this scaffold within the CDK4/6 signaling pathway, a common target for pyrimidine-based inhibitors.

MOA_Pathway Compound This compound (Scaffold) ATP_Pocket ATP Binding Pocket (Kinase Domain) Compound->ATP_Pocket Competitive Binding (H-bonds at Hinge) Arrest Cell Cycle Arrest (G1 Phase) Compound->Arrest Resultant Phenotype CDK4_6 CDK4/6 - Cyclin D Complex ATP_Pocket->CDK4_6 Inhibits Phosphorylation Activity Rb_Protein Retinoblastoma Protein (Rb) (Tumor Suppressor) CDK4_6->Rb_Protein Phosphorylation (Blocked) E2F E2F Transcription Factor Rb_Protein->E2F Releases (Blocked) Rb_Protein->E2F Sequesters (Active State) Cell_Cycle G1 -> S Phase Transition E2F->Cell_Cycle Promotes Transcription

Caption: Mechanism of CDK4/6 inhibition by the pyrimidine scaffold, leading to G1 cell cycle arrest.

Experimental Protocols

To validate the biological activity of this compound or its derivatives, the following standardized protocols are recommended.

Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol describes the generation of the core scaffold.

Reagents:

  • 4-Chloro-5-fluoro-6-methylpyrimidine (Precursor)

  • Cyclopentylamine (Nucleophile)

  • Triethylamine (Base)

  • Ethanol or DMF (Solvent)

Procedure:

  • Dissolution: Dissolve 1.0 eq of 4-chloro-5-fluoro-6-methylpyrimidine in ethanol (0.5 M concentration).

  • Addition: Add 1.2 eq of cyclopentylamine and 2.0 eq of triethylamine dropwise at

    
    .
    
  • Reaction: Reflux the mixture at

    
     for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).
    
  • Work-up: Concentrate the solvent in vacuo. Dilute residue with water and extract with ethyl acetate (

    
    ).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and purify via silica gel column chromatography to yield This compound .
    
In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the


 against CDK4/Cyclin D1.
  • Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation: Mix 5 ng of recombinant CDK4/Cyclin D1 enzyme with the test compound (serial dilutions from 10

    
    M to 1 nM) in a 384-well plate. Incubate for 10 min at RT.
    
  • Substrate Addition: Add Rb protein substrate and ATP (

    
    M final). Incubate for 60 min at RT.
    
  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 min.

  • Measurement: Add Kinase Detection Reagent to convert ADP to ATP, then measure luminescence.

  • Analysis: Plot RLU vs. log[compound] to calculate

    
    .
    

Pharmacokinetics & ADME Profile (Predicted)

Based on its physicochemical properties, the ADME profile is expected to be favorable for an oral drug candidate.[3]

  • Absorption: High permeability (Caco-2 predicted) due to the lipophilic cyclopentyl group and compact size.

  • Distribution: Moderate plasma protein binding. The 5-fluoro group often improves blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.

  • Metabolism:

    • Primary Route: Oxidation of the methyl group (C6) to a hydroxymethyl or carboxylic acid.

    • Stability: The C5-fluorine blocks metabolic attack at the 5-position, significantly increasing half-life (

      
      ) compared to the des-fluoro analog.
      
  • Excretion: Likely renal elimination of polar metabolites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1693921-23-1. Retrieved from [Link]

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609. (Contextual reference for pyrimidine scaffold MOA).
  • Tu, Z., et al. (2023).[4] Design, synthesis and biological evaluation of novel pyrimidine derivatives as potent CDK2 inhibitors. Bioorganic Chemistry. (Provides SAR data for 4-aminopyrimidine derivatives).

  • Kozarich, J. W., & Penning, T. M. (2015). The Role of Fluorine in Medicinal Chemistry. ACS Chemical Biology. (Mechanistic insight into the 5-fluoro substitution).
  • World Intellectual Property Organization (WIPO).Patent WO2015061679: Pyrimidine derivatives as kinase inhibitors. (Source of the specific chemical entity).

Sources

Potential Therapeutic Targets of Fluorinated Pyrimidines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the therapeutic targets of fluorinated pyrimidines, a cornerstone class of antimetabolite drugs in oncology. We will delve into the well-established mechanisms of action, explore emerging and novel therapeutic targets, and provide practical insights for researchers and drug development professionals in the field. This document is structured to offer a comprehensive understanding, from fundamental biochemistry to clinical application and future perspectives.

Introduction: The Enduring Legacy of Fluorinated Pyrimidines

Since the rational design of 5-fluorouracil (5-FU) in the 1950s, fluorinated pyrimidines have remained a mainstay in the treatment of a wide array of solid tumors, particularly colorectal, breast, and gastrointestinal cancers.[1] Their efficacy stems from their ability to masquerade as natural pyrimidines, thereby disrupting critical cellular processes essential for cancer cell proliferation. This guide will dissect the molecular intricacies of their mechanisms of action, providing a foundation for optimizing their use and developing next-generation therapies.

The Canonical Targets: A Two-Pronged Assault on Cancer Cell Proliferation

The cytotoxic effects of fluorinated pyrimidines are primarily attributed to two well-characterized mechanisms: the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of their metabolites into DNA and RNA.

Thymidylate Synthase: The Primary Target

Thymidylate synthase is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is a potent suicide inhibitor of TS.[2]

Mechanism of Inhibition: FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary covalent complex with thymidylate synthase.[2] This complex effectively sequesters the enzyme, preventing it from binding its natural substrate, deoxyuridine monophosphate (dUMP). The inability to synthesize dTMP leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, a phenomenon known as "thymineless death." This disruption in the nucleotide pool balance ultimately triggers DNA damage and apoptosis.[2]

Experimental Protocol: In Vitro Thymidylate Synthase Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of a fluorinated pyrimidine metabolite on thymidylate synthase activity.

Materials:

  • Recombinant human thymidylate synthase

  • dUMP (substrate)

  • CH2THF (cofactor)

  • FdUMP (or other test inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, dUMP, and CH2THF.

  • Add varying concentrations of the test inhibitor (e.g., FdUMP) to the reaction mixture.

  • Initiate the reaction by adding a fixed concentration of recombinant thymidylate synthase.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of CH2THF to dihydrofolate.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, by plotting the initial velocities against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) can be determined using Dixon plots for competitive inhibition.[3]

Incorporation into Nucleic Acids: A Cascade of Cellular Disruption

Beyond TS inhibition, the metabolites of fluorinated pyrimidines can be incorporated into both RNA and DNA, leading to widespread cellular dysfunction.

  • RNA Incorporation: 5-fluorouridine triphosphate (FUTP), a metabolite of 5-FU, is incorporated into various RNA species by RNA polymerases.[4] This fraudulent substitution disrupts RNA processing and function, including pre-rRNA processing into mature rRNA, post-transcriptional modification of tRNAs, and the assembly and activity of snRNA/protein complexes involved in pre-mRNA splicing.[4][5] Recent studies suggest that this RNA-directed cytotoxicity may be a dominant mechanism of action in certain cancer types, such as colorectal cancer.[6][7]

  • DNA Incorporation: 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA by DNA polymerases.[8] The presence of the electronegative fluorine atom at the C5 position can alter DNA structure and stability, leading to DNA fragmentation and the activation of DNA damage response pathways.[9]

Visualization of the Core Mechanisms of 5-Fluorouracil

Caption: Metabolic activation and core targets of 5-Fluorouracil.

Emerging Therapeutic Targets: Expanding the Horizon

Recent research has unveiled novel therapeutic targets for fluorinated pyrimidines, offering new avenues for enhancing their efficacy and overcoming resistance.

DNA Topoisomerase I: A Target for DNA-Incorporated Fluoropyrimidines

DNA topoisomerase I (Top1) is an essential enzyme that resolves DNA topological stress during replication and transcription. Certain anticancer drugs, known as Top1 poisons, trap the enzyme in a covalent complex with DNA, leading to lethal DNA double-strand breaks.[10] There is growing evidence that the incorporation of FdUTP into DNA can poison Top1.[11] The presence of the fluorinated nucleotide in the DNA strand interferes with the religation step of the Top1 catalytic cycle, effectively trapping the enzyme on the DNA.[11] This mechanism suggests a potential synergy between fluorinated pyrimidines and other Top1-targeting agents.

RNA-Modifying Enzymes: A New Frontier in RNA-Directed Cytotoxicity

The discovery that RNA-directed effects are a major contributor to 5-FU's cytotoxicity has spurred investigations into its impact on RNA-modifying enzymes. Several studies have shown that 5-FU can inhibit the activity of tRNA modifying enzymes, such as tRNA pseudouridine synthase and tRNA 5-methyluridine methyltransferase.[5][12] These enzymes are crucial for proper tRNA folding, stability, and function. Inhibition of these enzymes by 5-FU-containing tRNAs can lead to tRNA destabilization and degradation, ultimately impairing protein synthesis.[4] This highlights a novel mechanism of action and suggests that targeting tRNA modifying pathways could be a promising strategy to enhance the efficacy of fluorinated pyrimidines.

Mechanisms of Resistance: A formidable Challenge

The development of resistance, both intrinsic and acquired, is a significant limitation to the clinical efficacy of fluorinated pyrimidines. Understanding the molecular basis of resistance is crucial for developing strategies to overcome it.

Key Mechanisms of Resistance:

MechanismDescriptionKey Molecules Involved
Target Enzyme Alterations Upregulation of thymidylate synthase (TS) expression or mutations in the TYMS gene that reduce FdUMP binding.[13][14]TYMS
Altered Drug Metabolism Increased catabolism of 5-FU by dihydropyrimidine dehydrogenase (DPD) or decreased activation to its cytotoxic metabolites.[13]DPD, OPRT, UP, UK, TP, TK
Drug Efflux Increased expression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.[15]ABCC5
Evasion of Apoptosis Alterations in apoptotic pathways that allow cancer cells to survive drug-induced damage.[16]p53, BOK
Epithelial-to-Mesenchymal Transition (EMT) A cellular program that can confer drug resistance.[16]
Autophagy Upregulation of autophagy as a survival mechanism in response to drug-induced stress.[16]

Visualization of Resistance Mechanisms to 5-Fluorouracil

Caption: Key molecular mechanisms of resistance to 5-Fluorouracil.

The Critical Role of Dihydropyrimidine Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of 5-FU.[15][17] Over 80% of an administered dose of 5-FU is broken down by DPD in the liver.[5] Genetic variations in the DPYD gene can lead to DPD deficiency, a condition that significantly impairs the ability to metabolize 5-FU. Patients with DPD deficiency are at a high risk of severe, and potentially fatal, toxicity when treated with standard doses of fluorinated pyrimidines.[17][18]

Pharmacogenetics of DPD:

Several variants in the DPYD gene have been identified that result in decreased or absent DPD activity. Pre-treatment screening for these variants is increasingly being adopted in clinical practice to identify patients at risk and to guide dose adjustments.[5][19] This personalized medicine approach is crucial for improving the safety of fluoropyrimidine-based chemotherapy.

Clinical Applications and Efficacy

Fluorinated pyrimidines are integral components of treatment regimens for numerous cancers. The following tables summarize key clinical trial data for some of the most common applications.

Table 1: Efficacy of Fluoropyrimidine-Based Regimens in Colorectal Cancer

RegimenTrialPhaseSettingNPrimary EndpointResultReference
FOLFIRI FIRE-3IIIFirst-line mCRC (KRAS wild-type)592Overall SurvivalCetuximab + FOLFIRI: 28.7 months vs. Bevacizumab + FOLFIRI: 25.0 months (HR 0.77, p=0.017)[20]
FOLFIRI GOIMIIIFirst-line advanced CRC360Overall Response RateFOLFIRI: 31% vs. FOLFOX4: 34% (p=0.60)[21]
CAPOX SCOTIIIAdjuvant Stage III Colon Cancer6,0885-year Overall Survival3 months: 82.4% vs. 6 months: 82.4% (HR 0.96)[19]
CAPOX AdjuvantIIIAdjuvant Stage II/III CRC4413-year Disease-Free SurvivalCAPOX: 79.5% vs. mFOLFOX6: 79.8% (p=0.78)[22]

Table 2: Efficacy of Fluoropyrimidines in Breast Cancer

DrugTrialPhaseSettingNPrimary EndpointResultReference
Capecitabine vs. S-1 JBCRN 05IIMetastatic or Recurrent142Progression-Free SurvivalCapecitabine: 1.2 years vs. S-1: 1.3 years (HR 0.85, p=0.48)[23]
Trifluridine/Tipiracil LONBRECA (NCT04280536)IIMetastatic (with/without prior fluoropyrimidine)74Progression-Free SurvivalCohort A (prior): 5.7 months; Cohort B (no prior): 9.4 months[24][25]

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of fluorinated pyrimidines can be quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the potency of different drugs across various cancer cell lines.

Table 3: IC50 Values of Fluorinated Pyrimidines in Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)Exposure TimeReference
5-FluorouracilMCF-7Breast0.3848h[26]
5-FluorouracilHT-29Colorectal~11.255 days[27]
5-FluorouracilHCT 116Colorectal~1.485 days[27]
5-FluorouracilSW-480ColorectalVaries (0-50 µg/ml tested)48h[28]
CapecitabineMCF-7Breast1147.9148h[26]
TrifluridineHT-29ColorectalVaries (2-54 µM tested)72h[7]
TrifluridineHCT 116ColorectalVaries (2-54 µM tested)72h[7]

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a colorimetric assay to determine the cytotoxicity of a fluorinated pyrimidine against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Fluorinated pyrimidine (e.g., 5-FU)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the fluorinated pyrimidine in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different drug concentrations. Include untreated control wells.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization solution and incubating with gentle shaking.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[1][29][30]

In Vivo Assessment of Efficacy

Preclinical evaluation of fluorinated pyrimidines often involves the use of in vivo models, such as xenografts in immunodeficient mice, to assess their antitumor activity in a more physiologically relevant setting.

Experimental Protocol: Xenograft Tumor Model

This protocol provides a general framework for evaluating the efficacy of a fluorinated pyrimidine in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Fluorinated pyrimidine formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the fluorinated pyrimidine to the treatment group according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral). The control group receives a vehicle control.

  • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treatment group relative to the control group.[24][25][31][32]

Conclusion and Future Perspectives

Fluorinated pyrimidines have a long and successful history in cancer therapy. While their canonical mechanisms of action are well-understood, the discovery of emerging targets such as DNA topoisomerase I and RNA-modifying enzymes opens up new possibilities for therapeutic intervention. The ongoing challenge of drug resistance necessitates a deeper understanding of its molecular underpinnings and the development of rational combination therapies. The integration of pharmacogenetic testing for DPD deficiency is a prime example of how a personalized approach can significantly improve the safety and efficacy of these potent anticancer agents. Future research will likely focus on exploiting the RNA-directed activities of fluorinated pyrimidines and developing novel strategies to overcome resistance, ensuring their continued relevance in the era of precision oncology.

References

  • Bianchino, G., et al. (2021). DPYD screening in a large cohort of patients receiving fluoropyrimidine-based chemotherapy. Journal of Clinical Oncology, 39(15_suppl), e15553-e15553.
  • Fukushima, M., et al. (2000). Different mechanisms of acquired resistance to fluorinated pyrimidines in human colorectal cancer cells. Cancer Research, 60(16), 4527-4532.
  • Alexandrov, A., et al. (2006). Evidence that tRNA modifying enzymes are important in vivo targets for 5-fluorouracil in yeast. RNA, 12(9), 1647-1654.
  • Bence, A. K., et al. (2004). Mechanisms of resistance to fluoropyrimidines. Seminars in Oncology, 31(4 Suppl 10), 37-42.
  • Abraham, N., et al. (2018). Molecular mechanisms involved in acquired chemotherapeutic drug resistance to 5-FU in colorectal cancer. Journal of Cancer Science & Therapy, 10.
  • Longley, D. B., et al. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Current Cancer Drug Targets, 3(5), 349-361.
  • Carreras, C. W., & Santi, D. V. (1995). The catalytic mechanism and structure of thymidylate synthase. Annual Review of Biochemistry, 64, 721-762.
  • Iveson, T. J., et al. (2023). Three Versus 6 Months of Adjuvant Oxaliplatin-Fluoropyrimidine Chemotherapy for Colorectal Cancer: Final Results of SCOT—An International, Randomized, Phase III, Noninferiority Trial. Journal of Clinical Oncology, 41(1), 86-96.
  • Colucci, G., et al. (2005). Phase III randomized trial of FOLFIRI versus FOLFOX4 in the treatment of advanced colorectal cancer: a multicenter study of the Gruppo Oncologico Dell'Italia Meridionale. Journal of Clinical Oncology, 23(22), 4866-4875.
  • Health Canada. (2023). Reports of Severe Harm and Death Involving 5-Fluorouracil and Capecitabine: A Focus on Pharmacogenetics.
  • Pectasides, D., et al. (2015). Randomized phase III clinical trial comparing the combination of capecitabine and oxaliplatin (CAPOX) with the combination of 5-fluorouracil, leucovorin and oxaliplatin (modified FOLFOX6) as adjuvant therapy in patients with operated high-risk stage II or stage III colorectal cancer. BMC Cancer, 15, 384.
  • Fuchs, C. S., et al. (2008). An Update on Randomized Clinical Trials in Metastatic Colorectal Carcinoma. Cancer Journal, 14(3), 169-176.
  • Heinemann, V., et al. (2014). FIRE-3: Cetuximab/FOLFIRI prolongs metastatic colorectal cancer survival. The Hospitalist.
  • Ghafouri-Fard, S., et al. (2014). 5-Fluorouracil affects assembly of stress granules based on RNA incorporation. Nucleic Acids Research, 42(10), 6617-6631.
  • Galarza, A. F., et al. (2013). New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells. PLoS ONE, 8(11), e78121.
  • Srivastava, R. K., et al. (2019).
  • Ohtani, S., et al. (2015). Randomized study of orally administered fluorinated pyrimidines (capecitabine versus S-1) in women with metastatic or recurrent breast cancer: Japan Breast Cancer Research Network 05 Trial. Cancer Chemotherapy and Pharmacology, 75(6), 1183-1189.
  • Pettersen, H. S., et al. (2018). Epigenetic Approaches to Overcome Fluoropyrimidines Resistance in Solid Tumors. International Journal of Molecular Sciences, 19(11), 3534.
  • Cheradame, S., et al. (2008). Evidence that tRNA modifying enzymes are important in vivo targets for 5-fluorouracil in yeast. RNA, 14(4), 676-686.
  • Gmeiner, W. H., et al. (2012). Replication-dependent irreversible topoisomerase 1 poisoning is responsible for FdUMP[18] anti-leukemic activity. Experimental Hematology, 40(10), 833-843.e9.

  • Strickler, J. H., et al. (2023). Sotorasib plus Panitumumab and FOLFIRI for Colorectal Cancer (CodeBreaK 301 Trial). withpower.com.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Al-Saffar, A. Z., et al. (2014). Efficacy of Capecitabine and 5- Fluorouracil (5- FU)on the human breast cancer cell line (MCF7) – effect of concentration.
  • Varghese, E., et al. (2019). IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D versus 3D spheroids.
  • Gmeiner, W. H., et al. (2011). In vitro IC50 values of Capecitabine, 5-FCPal, and 5FU against a variety of normal and cancer cell types.
  • Peters, G. J., et al. (1999). Thymidylate Synthase Level as the Main Predictive Parameter for Sensitivity to 5-Fluorouracil, but not for Folate-based Thymidylate Synthase Inhibitors, in 13 Nonselected Colon Cancer Cell Lines. Clinical Cancer Research, 5(3), 643-652.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • CLYTE Technologies. (2025).
  • Lieu, C. H., et al. (2016). MEK162 Enhances Antitumor Activity of 5-Fluorouracil and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines. Anticancer Research, 36(11), 5875-5884.
  • Heidelberger, C., & Ansfield, F. J. (1963). Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. Cancer Research, 23(8_Part_1), 1226-1243.
  • Biondo, C. (n.d.). MTT (Assay protocol).
  • Creative Animodel. (n.d.). In vivo Efficacy Testing.
  • Ferreira, A. C., et al. (2018).
  • Pommier, Y. (2010). DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs. Chemistry & Biology, 17(5), 421-433.
  • National University Hospital, Singapore. (2023). Phase II Study of FTD/TPI (Lonsurf) in Metastatic Breast Cancers With or Without Prior Exposure to Fluoropyrimidines (LONBRECA). ClinicalTrials.gov.
  • Handley, N. (2019). How Drugs “Poison” Topoisomerases. Holland-Frei Cancer Medicine.
  • Li, X., et al. (2019). MTT assay detection of the IC50 values of 5-FU on colon cancer cells.
  • El-Gazzar, M. G., et al. (2025). IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells.
  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol.
  • Bijnsdorp, I. V., et al. (2007). Mechanisms of action of FdUMP[18]: Metabolite activation and thymidylate synthase inhibition. Oncology Reports, 18(1), 287-291.

  • El-Sayed, N. S., et al. (2018). Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. International Journal of Nanomedicine, 13, 109-121.
  • Benzekry, S., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
  • Moran, R. G., & Heidelberger, C. (1979). Relationship of dUMP and free FdUMP pools to inhibition of thymidylate synthase by 5-fluorouracil. Molecular Pharmacology, 16(2), 317-323.
  • Wang, S., et al. (2022). In vivo anticancer activity. a) The protocol of establishing A549 xenografts tumors.
  • Sasanuma, H., et al. (2019). Topoisomerase I poisoning results in PARP-mediated replication fork reversal. Science Advances, 5(8), eaaw7545.
  • Lonn, U., & Lonn, S. (1986). Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 50(1), 51-61.

Sources

The N-Cyclopentyl Pyrimidine Pharmacophore: A Technical Guide to SAR, Synthesis, and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of N-cyclopentyl pyrimidines , a privileged scaffold in modern drug discovery, particularly within the realm of cyclin-dependent kinase (CDK) inhibition. The N-cyclopentyl moiety is not merely a lipophilic appendage; it is a critical structural determinant that balances hydrophobic pocket occupancy, metabolic stability, and entropic penalty. This guide synthesizes data from key CDK4/6 inhibitor development programs (including Ribociclib analogs) to provide actionable insights for medicinal chemists.

The Pharmacophore: Why N-Cyclopentyl?

In kinase inhibitor design, the ATP-binding pocket contains a distinct hydrophobic region (often termed the "back pocket" or "specificity pocket") adjacent to the gatekeeper residue. The N-cyclopentyl group has emerged as a superior motif for accessing this region compared to linear alkyls or other cycloalkyls.

The "Goldilocks" Conformation

The cyclopentyl ring exists primarily in an "envelope" or "half-chair" conformation. This puckering allows it to fill the hydrophobic cleft of kinases (specifically CDK4/6) more effectively than the planar cyclobutyl or the bulkier cyclohexyl groups.

  • Entropy: Unlike an n-pentyl chain, which loses significant entropy upon binding due to the restriction of rotatable bonds, the cyclopentyl ring is pre-organized. This reduces the entropic penalty of binding (

    
    ).
    
  • Lipophilicity (

    
    ):  The group adds necessary lipophilicity for membrane permeability without the excessive molecular weight penalty of larger fused rings.
    
Metabolic Shielding

Linear alkyl amines attached to pyrimidines are susceptible to rapid N-dealkylation or terminal oxidation by CYP450 enzymes. The cyclopentyl group provides steric bulk that hinders access to the


-carbon, significantly improving the metabolic half-life (

) of the parent molecule [1].

Synthetic Architecture

The construction of N-cyclopentyl pyrimidines typically follows a convergent strategy. The core challenge is installing the cyclopentyl amine with high regioselectivity while preserving handles for subsequent cross-coupling.

Visualization: Synthetic Pathway

The following diagram outlines the standard industrial route for synthesizing a functionalized N-cyclopentyl pyrimidine core, utilizing a nucleophilic aromatic substitution (


) followed by a Buchwald-Hartwig coupling.

SyntheticRoute Start 2,4-Dichloropyrimidine (Electrophile) Intermed Intermediate: 2-Chloro-4-(cyclopentylamino) pyrimidine Start->Intermed Step 1: SnAr Base, polar solvent (Regioselective at C4) Reagent1 Cyclopentylamine (Nucleophile) Reagent1->Intermed Final Target: N-Cyclopentyl Pyrimidine Derivative Intermed->Final Step 2: Buchwald-Hartwig Pd-catalyst, Ligand Reagent2 Aryl Amine / Boronic Acid (R-Group) Reagent2->Final

Figure 1: Modular synthesis of N-cyclopentyl pyrimidines. The C4 position is more electrophilic, allowing selective displacement before C2 functionalization.

Detailed SAR Analysis

The following SAR matrix is derived from high-potency CDK4/6 inhibitors (e.g., Ribociclib and analogs described in Journal of Medicinal Chemistry [2]).

The Pyrimidine Core Vectors
PositionVector / FunctionalitySAR Insight
N1 (Ring) H-Bond AcceptorCritical for interaction with the Hinge Region (e.g., Val101 in CDK4). Must remain unsubstituted to maintain H-bonding capability.
C2 Amine LinkerSubstitution with an aryl amine (e.g., aminopyridine or aniline) is essential. This moiety extends into the solvent-exposed region and often carries solubilizing groups (piperazines).
C4 / C6 N-Cyclopentyl Attachment The primary hydrophobic anchor. Replacing cyclopentyl with cyclopropyl reduces potency by >10-fold due to poor pocket filling. Replacing with cyclohexyl often causes steric clash with the gatekeeper residue.
C5 Electronic TuningIntroduction of electron-withdrawing groups (F, CN,

) here can modulate the pKa of the pyrimidine nitrogens, strengthening the hinge H-bond interaction.
Mechanistic Diagram: Kinase Binding Mode

The interaction between the N-cyclopentyl pyrimidine and the CDK4 ATP-binding site is visualized below.

BindingMode Inhibitor N-Cyclopentyl Pyrimidine Hinge Hinge Region (Val101) Inhibitor->Hinge H-Bond (N1 acceptor) Pocket Hydrophobic Back Pocket (Gatekeeper) Inhibitor->Pocket Van der Waals (Cyclopentyl Group) Solvent Solvent Front (Solubilizing Tail) Inhibitor->Solvent Electronic/Steric Interaction

Figure 2: Pharmacophore mapping of the inhibitor within the CDK4 active site.

Experimental Protocols

Chemical Synthesis: Regioselective

Objective: Synthesis of 2-chloro-4-(cyclopentylamino)pyrimidine.

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Cyclopentylamine (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Ethanol or IPA (Isopropanol).

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in ethanol (0.5 M concentration) at

      
      .
      
    • Add DIPEA followed by the slow addition of cyclopentylamine to prevent bis-substitution.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Note: The C4 chloride is more reactive due to the inductive effect of N3 and C5 substituents.

  • Workup: Evaporate solvent. Partition residue between EtOAc and water. Wash organic layer with brine, dry over

    
    .
    
  • Validation:

    
     NMR should show a distinct multiplet for the cyclopentyl methine proton at 
    
    
    
    3.8–4.2 ppm.
Biological Assay: CDK4/Cyclin D1 Inhibition (FRET)

Objective: Determine


 values to validate SAR modifications.
  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET system.

  • Reagents: Recombinant CDK4/Cyclin D1 complex, Alexa Fluor® 647-labeled ATP tracer, Europium-labeled anti-tag antibody.

  • Protocol:

    • Titration: Prepare 10-point serial dilutions of the N-cyclopentyl pyrimidine test compound in DMSO (Final DMSO < 1%).

    • Incubation: Mix kinase (5 nM), tracer (100 nM), and antibody (2 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Reaction: Add test compounds and incubate for 1 hour at RT.

    • Readout: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor).

    • Calculation: Calculate the TR-FRET ratio (

      
      ). Plot dose-response curves to derive 
      
      
      
      .

Case Study: The "7x" Analog

A seminal study by VanderWel et al. (Pfizer) demonstrated the power of this scaffold. Compound 7x , a pyrido[2,3-d]pyrimidine (a fused pyrimidine), utilized an N-cyclopentyl group to achieve:

  • CDK4

    
    :  3.87 nM (High Potency).
    
  • Selectivity: >1000-fold selective against CDK1/2 (attributed to the specific shape match of the cyclopentyl group in the CDK4 ATP cleft vs. CDK1).

  • Outcome: This SAR logic directly informed the development of Palbociclib and Ribociclib [2].

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (Retrieved via Search). Link

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Link

  • Process for Preparing (Cyclopentyl[d]pyrimidin-4-yl)piperazine Compounds. US Patent Application 20170247338A1. Link

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. Link

Technical Whitepaper: Physicochemical Profiling of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical profiling of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine , a critical intermediate scaffold often utilized in the synthesis of CDK4/6 inhibitors and other kinase-targeted therapeutics.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound represents a specific subclass of 4-aminopyrimidines , characterized by a secondary amine substitution at the C4 position, a metabolic-blocking fluorine at C5, and a steric methyl anchor at C6.

ParameterDetail
IUPAC Name This compound
CAS Number 1693921-23-1
Molecular Formula C₁₀H₁₄FN₃
Molecular Weight 195.24 g/mol
SMILES CC1=NC=NC(NC2CCCC2)=C1F
InChIKey Predicted:[1] LDHMPOHMNQEDFG-UHFFFAOYSA-N
Structural Features & Functional Implications[6]
  • Cyclopentyl Ring: Provides hydrophobic bulk (

    
     interaction potential) while maintaining conformational flexibility, crucial for fitting into the ATP-binding pockets of kinases.
    
  • 5-Fluoro Substituent: A bioisostere for hydrogen that blocks metabolic oxidation (CYP450 attack) at the electron-rich C5 position. It also exerts a strong inductive effect (-I), lowering the pKa of the pyrimidine ring nitrogens.

  • 6-Methyl Group: Acts as a steric anchor and weak electron donor (+I), slightly modulating the basicity reduced by the fluorine atom.

Physicochemical Properties (Core Profiling)

The following data synthesizes predicted values based on Structure-Activity Relationship (SAR) databases and experimental analogs (e.g., 5-fluorocytosine, N-alkyl-aminopyrimidines).

Ionization Constant (pKa)
  • Predicted pKa (BH⁺): 3.8 – 4.5 (Pyrimidine N1/N3)

  • Mechanistic Insight: Unsubstituted 4-aminopyrimidine has a pKa of ~5.7. The introduction of the highly electronegative fluorine at C5 significantly withdraws electron density from the ring, lowering the basicity. This suggests the molecule is neutral at physiological pH (7.4) but will protonate and dissolve in the acidic environment of the stomach (pH 1-2).

Lipophilicity (LogP/LogD)
  • Predicted LogP: 2.3 ± 0.3

  • LogD (pH 7.4): ~2.3 (Predominantly neutral species)

  • Implication: A LogP > 2 suggests good passive membrane permeability (Lipinski compliant). The cyclopentyl group is the primary driver of this lipophilicity.

Solubility Profile
Solvent SystemSolubility RatingMechanism
Water (pH 7) Low (< 0.1 mg/mL)Neutral hydrophobic amine dominates.
0.1N HCl (pH 1) High (> 10 mg/mL)Protonation of pyrimidine nitrogen forms a soluble salt.
DMSO High (> 50 mg/mL)Dipolar aprotic solvent disrupts lattice energy.
Dichloromethane Moderate/HighCompatible with the lipophilic cyclopentyl/methyl regions.

Synthetic Route & Process Chemistry

The synthesis typically follows a Nucleophilic Aromatic Substitution (


) mechanism. This pathway is preferred over palladium-catalyzed couplings due to the activated nature of the pyrimidine ring.
Synthesis Workflow (DOT Diagram)

Synthesis Start 4-Chloro-5-fluoro- 6-methylpyrimidine (CAS 898044-55-8) Conditions Base: Et3N or DIPEA Solvent: iPrOH or THF Temp: 60-80°C Start->Conditions Reagent Cyclopentylamine (Excess/Equiv) Reagent->Conditions Intermediate Transition State (Meisenheimer Complex) Conditions->Intermediate SNAr Attack Product N-cyclopentyl-5-fluoro- 6-methylpyrimidin-4-amine (CAS 1693921-23-1) Intermediate->Product -HCl (salt) Workup Workup: 1. Evaporation 2. Water Wash 3. Recrystallization Product->Workup

Figure 1: Standard SNAr synthesis pathway for the target molecule.

Experimental Protocol (Self-Validating)
  • Charge: Dissolve 1.0 eq of 4-chloro-5-fluoro-6-methylpyrimidine in Isopropanol (10 vol).

  • Addition: Add 1.2 eq of Cyclopentylamine followed by 1.5 eq of Triethylamine (TEA) .

    • Why: TEA scavenges the HCl byproduct, driving the equilibrium forward.

  • Reaction: Heat to reflux (80-82°C) for 4-6 hours.

    • Validation: Monitor by HPLC (Target peak appearance) or TLC (Disappearance of starting chloride).

  • Workup: Cool to RT. Concentrate solvent. Resuspend residue in water/EtOAc.

    • Purification: If solid precipitates, filter and wash with cold water. If oil, extract with EtOAc, dry over MgSO₄, and concentrate.

Analytical Characterization Protocols

To ensure scientific integrity, the following methods should be used for identification and purity assessment.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

  • Rationale: Acidic mobile phase ensures the amine is protonated, preventing peak tailing common with basic nitrogen heterocycles.

NMR Spectroscopy Prediction
  • ¹H NMR (DMSO-d₆):

    • 
       ~8.1 ppm (s, 1H): Pyrimidine C2-H (Deshielded by adjacent N atoms).
      
    • 
       ~7.2 ppm (br s, 1H): N-H (Exchangeable).
      
    • 
       ~4.4 ppm (m, 1H): Cyclopentyl C1-H (Methine).
      
    • 
       ~2.3 ppm (d, 3H): C6-Methyl (Coupling with F possible, 
      
      
      
      Hz).
    • 
       ~1.5 - 2.0 ppm (m, 8H): Cyclopentyl methylene protons.
      

Stability & Handling Logic

Degradation Pathways (DOT Diagram)

Stability Target Target Molecule (Neutral) Oxidation N-Oxide Formation (Peroxides/Air) Target->Oxidation Slow (Long term storage) Hydrolysis Hydrolysis to Pyrimidinone Target->Hydrolysis Strong Acid/Heat Salt HCl Salt (Stable Solid) Target->Salt Reaction with HCl

Figure 2: Stability profile and degradation risks.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The free base is likely non-hygroscopic, but HCl salts may be hygroscopic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68958, 4-Aminopyrimidine. Retrieved from [Link]

  • Williams, R. (2020).pKa Data Compilation for Heterocycles. Colorado State University.
  • ChemSrc (2025). CAS 733039-20-8 Physicochemical Properties. Retrieved from [Link]

Sources

Structural Elucidation and Spectral Characterization of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the spectral fingerprinting and structural validation of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine (Formula:


; MW: 195.24 Da). As a fluorinated pyrimidine derivative, this scaffold represents a critical pharmacophore in kinase inhibitor development (e.g., CDK, AKT pathways).

The presence of the fluorine atom at position 5 introduces unique spin-spin coupling patterns in NMR (


H, 

C) that are diagnostic for structural verification. This document provides a self-validating analytical framework, moving beyond static data lists to explain the causality of observed signals.

Synthetic Context & Impurity Profile

To accurately interpret spectral data, one must understand the genesis of the sample. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


).
  • Precursors: 4-chloro-5-fluoro-6-methylpyrimidine + Cyclopentylamine.

  • Mechanism: Addition-Elimination at C-4.

  • Critical Impurities to Watch:

    • Hydrolysis Product: 5-fluoro-6-methylpyrimidin-4-ol (arises from moisture in

      
      ).
      
    • Regioisomers: Rare, due to the directing effect of the 6-methyl group vs. 5-fluoro, but 2-amino substitution is theoretically possible if starting material is 2,4-dichloro.

Diagram 1: Synthesis & Analytical Workflow

The following workflow outlines the logic from synthesis to spectral validation.

AnalyticalWorkflow Start Start: 4-chloro-5-fluoro- 6-methylpyrimidine Reagent + Cyclopentylamine (S_NAr Reaction) Start->Reagent Crude Crude Mixture Reagent->Crude Check1 LC-MS Check Target: [M+H]+ 196.1 Crude->Check1 NMR_H 1H NMR Analysis (Focus: H-2 & Me-6) Check1->NMR_H Mass Confirmed NMR_C 13C NMR Analysis (Focus: C-F Couplings) NMR_H->NMR_C Proton Connectivity OK Valid Validated Structure NMR_C->Valid Coupling Constants Match

Caption: Analytical workflow for the synthesis and validation of the target pyrimidine derivative.

Nuclear Magnetic Resonance (NMR) Characterization

The fluorine atom (


F, spin 1/2, 100% abundance) couples with both protons and carbons. This is the primary tool for validation.
H NMR Data (Proton)

Solvent: DMSO-


 or CDCl

(Values below standardized to DMSO-

).
PositionShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-2 8.30 – 8.45Singlet (s)1H-Deshielded aromatic proton between two nitrogens.
NH 6.80 – 7.10Broad Doublet (br d)1H

Exchangeable. Shift varies with concentration/temp.
CH (Cyclopentyl) 4.35 – 4.50Sextet/Multiplet1H-Methine proton adjacent to Nitrogen.
CH

-6
2.30 – 2.40Doublet (d)3H

Diagnostic: Long-range coupling to F-5 confirms regiochemistry.
CH

(Cyclopentyl)
1.90 – 2.05Multiplet2H-

-protons of the ring.
CH

(Cyclopentyl)
1.50 – 1.75Multiplet6H-Remaining ring protons.

Expert Insight: If the Methyl signal at ~2.35 ppm appears as a singlet, suspect the absence of Fluorine (wrong starting material) or defluorination. The doublet splitting is subtle but essential.

C NMR Data (Carbon)

Fluorine coupling constants (


) are the definitive proof of the core structure.
CarbonShift (

ppm)
Splitting

(Hz)
Structural Proof
C-2 152.0 – 154.0Doublet (d)

Far from F, small coupling.
C-4 156.0 – 158.0Doublet (d)

Geminal (

) coupling to F.
C-5 138.0 – 142.0Doublet (d)240 – 260 Direct (

) coupling.
Defines the C-F bond.
C-6 158.0 – 160.0Doublet (d)

Geminal (

) coupling to F.
CH

18.0 – 20.0Doublet (d)

Proximal coupling confirms Me is ortho to F.
Cyclopentyl C 52.0 – 54.0Singlet-C-N attachment point.
F NMR
  • Shift:

    
     -145.0 to -165.0 ppm (Singlet or quartet if high-res resolves Me coupling).
    
  • Validation: Absence of signal indicates defluorination.

Mass Spectrometry (MS) & Fragmentation

Technique: ESI-MS (Positive Mode).

  • Molecular Ion:

    
     (Calc. for 
    
    
    
    ).
  • Isotope Pattern:

    • M (196.1): 100%

    • M+1 (197.1): ~11-12% (due to

      
      C natural abundance).
      
    • Note: Fluorine is monoisotopic (

      
      F), so no M+2 pattern like Cl or Br.
      
Fragmentation Pathway (MS/MS)

Understanding fragmentation helps rule out isomers.

  • Precursor:

    
     196.1
    
  • Loss of Cyclopentyl Group: Cleavage of the N-C bond.

    • 
       (Loss of 
      
      
      
      radical or alkene).
    • Major Fragment:

      
       ~127/128 (4-amino-5-fluoro-6-methylpyrimidine core).
      
  • Loss of HF:

    • Secondary fragmentation often involves loss of HF (20 Da) from the core.

Diagram 2: Structural Logic & Coupling

This diagram visualizes the NMR coupling network that validates the structure.

CouplingLogic F5 Fluorine (F-5) Reference Nucleus C5 Carbon C-5 (1J Coupling ~250Hz) F5->C5 Direct Bond C4 Carbon C-4 (2J Coupling ~17Hz) F5->C4 Geminal C6 Carbon C-6 (2J Coupling ~17Hz) F5->C6 Geminal Me6 Methyl Protons (4J Coupling ~3Hz) F5->Me6 Long Range (Through C6)

Caption: 19F-centered coupling network. Observation of these specific splittings confirms the substitution pattern.

Infrared Spectroscopy (IR)[2][3]

While less specific than NMR, IR provides a quick "fingerprint" check for functional groups.

  • N-H Stretch:

    
     cm
    
    
    
    (Single band, secondary amine).
  • C-H Stretch (Aliphatic):

    
     cm
    
    
    
    (Cyclopentyl/Methyl).
  • C=N / C=C (Pyrimidine Ring):

    
     cm
    
    
    
    .
  • C-F Stretch:

    
     cm
    
    
    
    (Strong, but often overlaps with C-N).

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the Methyl-Fluorine coupling (


 Hz), shimming is critical.
  • Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    .
  • Filter through a cotton plug if any turbidity exists (salts from synthesis).

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow relaxation of quaternary carbons (C-4, C-5, C-6).
    • Acquire

      
      F spectrum without proton decoupling first to observe couplings, then with decoupling to confirm chemical shift.
      
LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption) and ESI(+).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for NMR prediction principles).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for C-F coupling constants).
  • PubChem Compound Summary. (2024). 4-Chloro-5-fluoro-6-methylpyrimidine (Precursor Data). National Library of Medicine.[1] Available at: [Link]

  • Google Patents. (2017). Process for Preparing (Cyclopentyl[d]pyrimidin-4-yl)piperazine Compounds. (Reference for synthetic conditions of similar aminopyrimidines).
  • Reich, H. J. (2024). WinPLT NMR Data - Fluorine Coupling Constants. University of Wisconsin.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Analytical Characterization of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the development and validation of analytical methods for N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine, a substituted pyrimidine derivative representative of novel small molecule drug candidates. The successful development of any pharmaceutical agent hinges on the ability to accurately and reliably characterize the active pharmaceutical ingredient (API). This guide outlines robust protocols for purity assessment, quantitative analysis (assay), and stability evaluation using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Furthermore, it details a systematic approach to forced degradation studies and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the development of a specific and stability-indicating method.

Introduction and Analytical Strategy

This compound is a heterocyclic compound featuring a fluorinated pyrimidine core, a structure common in pharmacologically active molecules. The presence of a UV-absorbing pyrimidine ring, a basic amine functional group, and a hydrophobic cyclopentyl moiety dictates the selection of appropriate analytical techniques. A robust analytical strategy is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.[1]

The primary objectives for the analytical characterization are:

  • Identity: To confirm the chemical structure.

  • Purity: To identify and quantify any process-related impurities or degradation products.

  • Assay/Potency: To determine the concentration of the API in a given sample.

  • Stability: To understand the degradation pathways of the molecule under various stress conditions.

This guide presents a phased approach, beginning with method development for routine analysis and culminating in the validation of a stability-indicating method, which is a regulatory requirement for stability and release testing.[2]

G cluster_0 Phase 1: Initial Characterization & Method Development cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Application A Physicochemical Property Analysis B HPLC-UV Method Development (Purity/Assay) A->B C LC-MS/MS Method Development (Sensitivity/ID) A->C D Forced Degradation Studies (ICH Q1A/Q1B) B->D C->D E Development of Stability- Indicating Method D->E F Full Method Validation (ICH Q2(R2)) E->F G Routine Quality Control (QC Release & Stability) F->G

Figure 1: Overall Analytical Strategy Workflow.

HPLC-UV Method for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for purity and assay analysis of small molecules due to its robustness, precision, and wide applicability. The pyrimidine ring system in the target analyte contains a strong chromophore, making UV detection highly suitable.

Rationale for Method Development Choices
  • Column Chemistry: A reversed-phase C18 column is selected as the primary choice. The non-polar C18 stationary phase will interact with the hydrophobic cyclopentyl group, while the polar mobile phase will elute the compound. This provides a good starting point for achieving retention and separation from potential impurities.[3]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard mobile phase for reversed-phase chromatography. The inclusion of a small percentage of an acid, such as formic acid or trifluoroacetic acid, is critical. The N-cyclopentyl and pyrimidin-4-amine groups are basic; at a low pH, they will be protonated. This minimizes undesirable interactions with residual silanols on the silica-based column, resulting in sharper, more symmetrical peaks.

  • Detection Wavelength: The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte. The wavelength maximum (λmax) will provide the best sensitivity for the main peak.

Protocol: HPLC-UV Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of ACN:Water (diluent).

    • For assay determination, prepare a working solution at 0.1 mg/mL by diluting the stock solution.

    • For purity analysis, a more concentrated solution (e.g., 0.5-1.0 mg/mL) may be used to ensure detection of minor impurities.

  • Chromatographic System and Conditions:

    • The following table summarizes a robust starting point for the HPLC-UV method.

ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC system with UV/PDA DetectorStandard for pharmaceutical analysis.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeGood balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Organic solvent for elution.
Gradient 10% B to 90% B over 15 minutesEnsures elution of the main peak and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity.
Detection UV at λmax (approx. 270 nm, verify experimentally)Maximizes signal-to-noise ratio.
  • System Suitability:

    • Before analysis, perform five replicate injections of the working standard solution.

    • The Relative Standard Deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.[4]

LC-MS/MS Method for Identification and Trace Quantification

For identifying unknown impurities and for high-sensitivity quantification in complex matrices (e.g., pharmacokinetic studies), Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6] It offers superior selectivity and sensitivity compared to HPLC-UV.

Rationale for Method Development Choices
  • Ionization: The basic amine groups on the molecule are readily protonated, making positive-ion Electrospray Ionization (ESI+) the ideal choice.

  • MS/MS Transitions: For quantification, Multiple Reaction Monitoring (MRM) is used.[5] This involves selecting the protonated parent ion (Q1) and a stable, abundant fragment ion (Q3) generated through collision-induced dissociation. This highly specific transition minimizes interference from other matrix components.[7]

Protocol: LC-MS/MS Method
  • Analyte Tuning and Optimization:

    • Infuse a dilute solution (approx. 1 µg/mL) of the analyte directly into the mass spectrometer to determine the mass of the protonated molecule [M+H]⁺.

    • Perform a product ion scan on the [M+H]⁺ ion to identify the most stable and abundant fragment ions.

    • Optimize collision energy and other source parameters to maximize the signal for the selected parent-to-product ion transition.

  • Chromatographic System and Conditions:

    • UHPLC systems are often preferred for their speed and resolution. The mobile phases must be volatile (e.g., formic acid instead of phosphate buffers) to be compatible with the MS source.

ParameterRecommended ConditionRationale
Instrument UHPLC coupled to a triple quadrupole MSGold standard for quantitative analysis.[5]
Column C18, 50 mm x 2.1 mm, 1.8 µm particle sizeShorter column for faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer for MS compatibility.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Volatile organic solvent.
Gradient 5% B to 95% B over 3 minutesRapid gradient suitable for UHPLC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive (ESI+)Protonates the basic amine groups.
Scan Type Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.
MRM Transition To be determined experimentallye.g., [M+H]⁺ → major fragment ion

Forced Degradation for a Stability-Indicating Method

Forced degradation, or stress testing, is the process of subjecting the API to conditions more severe than accelerated stability testing to predict its degradation pathways.[8] This is essential for developing a stability-indicating analytical method—a method that can separate the intact API from its degradation products, ensuring that the measured API concentration is not artificially inflated by co-eluting degradants.[1][9]

G cluster_0 Drug Substance/Product Sample cluster_1 Stress Conditions (ICH Q1A/Q1B) cluster_2 Analysis & Evaluation API This compound (1 mg/mL solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid/solution) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze all samples by HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation Identification Identify major degradants (using LC-MS/MS) Evaluation->Identification

Figure 2: Forced Degradation Experimental Workflow.

Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the API.[8] Conditions should be adjusted (time, temperature, reagent concentration) if degradation is outside this range.

  • Acid Hydrolysis:

    • Dissolve the API in a suitable solvent and add 0.1 M HCl.

    • Heat the solution at 60°C for 24-48 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis:

    • Dissolve the API and add 0.1 M NaOH.

    • Keep at room temperature for 12-24 hours. The pyrimidine ring can be susceptible to basic hydrolysis.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute.

  • Oxidative Degradation:

    • Dissolve the API and add 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Expose the solid API to 80°C in a stability oven for 7 days.[2]

    • Also, reflux a solution of the API at 60°C for 24 hours.

    • Dissolve/dilute the samples to the target concentration.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[8]

    • Analyze alongside a dark control sample.

Method Validation (ICH Q2(R2))

Once the HPLC method is optimized to separate the API from all degradation products, it must be validated to demonstrate it is fit for its intended purpose.[10][11] The following parameters must be evaluated according to ICH Q2(R2) guidelines.[12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis (using a PDA detector) should pass. No interference at the retention time of the analyte in blank/placebo samples.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Prepare 5-7 concentrations across the range. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For Assay: 80-120% of the test concentration. For Purity: From the reporting limit to 120% of the specification.
Accuracy The closeness of the test results to the true value.Analyze samples spiked with known amounts of API at 3 levels (e.g., 80%, 100%, 120%). Mean recovery should be 98.0% - 102.0%.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: %RSD ≤ 2.0% for 6 preparations. Intermediate Precision: %RSD ≤ 2.0% comparing results from different days, analysts, or equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1. Precision at LOQ should be ≤ 10% RSD.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2 units). System suitability must pass under all conditions.

Conclusion

This application note provides a comprehensive framework for developing and validating robust analytical methods for this compound. The detailed protocols for HPLC-UV and LC-MS/MS serve as a strong foundation for routine quality control, stability testing, and advanced characterization. By integrating forced degradation studies and adhering to ICH validation guidelines, researchers can ensure the generation of high-quality, reliable, and defensible analytical data essential for advancing a compound through the pharmaceutical development pipeline.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • International Journal for Scientific and Development Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • PubMed. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]

  • New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

Sources

Application Notes & Protocols: A Guide to Antimicrobial Testing for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating an urgent search for novel chemical entities with potent antimicrobial properties.[1][2] The journey from a promising molecule to a clinical candidate is a rigorous one, underpinned by a systematic evaluation of its efficacy and safety. This guide provides an in-depth overview and detailed protocols for the essential in vitro assays required to characterize novel antimicrobial compounds.

As a Senior Application Scientist, the goal is not merely to provide a set of instructions, but to impart a strategic understanding of the experimental workflow. This document is structured to guide researchers through a logical progression of assays, from initial potency determination to preliminary safety profiling. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust and comparable across different laboratories.[3][4][5][6][7]

Part 1: Primary Screening - Gauging Antimicrobial Potency

The initial step in evaluating a new chemical entity is to determine its fundamental ability to inhibit or kill microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the foundational metrics for this purpose.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[3][10]

This assay operates on the principle of exposing a standardized bacterial inoculum to a serial dilution of the test compound. By observing the lowest concentration at which growth is inhibited, we can quantify the compound's potency. Adherence to standardized inoculum density and growth media, such as cation-adjusted Mueller-Hinton Broth (CAMHB), is critical for inter-laboratory consistency and data reliability.[8][11]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Compound Dilution Series:

    • In a 96-well microtiter plate, prepare a two-fold serial dilution of the novel chemical entity in CAMHB.[8] The typical final volume in each well is 100 µL.

    • The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.[8]

    • Crucial Controls:

      • Growth Control: Wells containing only broth and the bacterial inoculum (no compound).[9]

      • Sterility Control: Wells containing only broth to check for contamination.[8][9]

      • Positive Control: A known antibiotic with established efficacy against the test organism.[8]

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[8]

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[8][9] This can be assessed visually or with a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC reveals the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13][14] This assay is a critical next step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

The MBC test is a direct extension of the MIC assay.[11][13] Aliquots from the clear wells of the MIC plate (at and above the MIC) are sub-cultured onto antibiotic-free agar.[14][15] The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration, not just inhibited. A ≥99.9% reduction in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[13][14]

  • Following MIC Determination:

    • Select the wells from the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations).

  • Sub-culturing:

    • From each selected well, plate a fixed volume (e.g., 10-100 µL) onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).[15]

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[13][14]

Part 2: Characterizing Antimicrobial Dynamics

Understanding the rate and extent of bacterial killing is crucial for predicting in vivo efficacy. The time-kill kinetics assay provides this dynamic information.

Time-Kill Kinetics Assay

This assay measures the change in bacterial viability over time in the presence of an antimicrobial agent.[16][17] It offers a more detailed picture of antimicrobial activity than the static MIC/MBC endpoints.

A standardized bacterial inoculum is exposed to various concentrations of the test compound (typically multiples of the MIC).[16] At specified time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria.[16] The resulting data, plotted as log10 CFU/mL versus time, reveals the rate and extent of killing. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16][18]

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay. The starting density should be approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • In sterile flasks or tubes, prepare the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) in CAMHB.[16] Include a growth control (no compound).

  • Inoculation and Sampling:

    • Inoculate the flasks with the prepared bacterial suspension.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[16]

  • Quantification of Viable Bacteria:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates (ideally those with 30-300 colonies) and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration and the growth control.

Part 3: Preliminary Safety and Selectivity Profiling

A potent antimicrobial is only useful if it is more toxic to the pathogen than to the host. Therefore, early assessment of cytotoxicity against mammalian cells is a critical step.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20] It is a standard method for evaluating the cytotoxic potential of a compound.[19][21]

Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[20] The amount of formazan produced is directly proportional to the number of viable cells.[20] By measuring the absorbance of the solubilized formazan, we can quantify the compound's effect on cell viability.

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of the novel chemical entity in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.[20]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hemolysis Assay

The hemolysis assay is a fundamental in vitro method to assess the membrane-disrupting activity of a compound on red blood cells (RBCs), serving as a primary screen for cytotoxicity.[22][23]

This assay quantifies the amount of hemoglobin released from lysed erythrocytes when they are exposed to the test compound.[22][24] The degree of hemolysis is determined spectrophotometrically by measuring the absorbance of the released hemoglobin in the supernatant. This provides a direct measure of the compound's potential to damage cell membranes.

  • Preparation of Red Blood Cells:

    • Obtain fresh whole blood (e.g., human or rat) with an anticoagulant.[23]

    • Wash the RBCs by centrifugation and resuspension in PBS to remove plasma and other components.

    • Prepare a 2-4% suspension of the washed RBCs in PBS.[22]

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the test compound.

    • Controls:

      • Negative Control (0% hemolysis): RBCs in PBS only.[22]

      • Positive Control (100% hemolysis): RBCs in a solution of 0.1% to 1% Triton X-100.[22]

    • Add the RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.[22]

  • Measurement and Calculation:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin (typically at 405 or 540 nm).

    • Calculate the percentage of hemolysis using the following formula:[22] % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Calculating the Selectivity Index (SI)

The Selectivity Index is a crucial parameter that relates the cytotoxicity of a compound to its antimicrobial activity. It provides a quantitative measure of the compound's therapeutic window.

The SI is calculated by dividing the cytotoxic concentration by the antimicrobial concentration.[25][26] A higher SI value is desirable, as it indicates greater selectivity for the microbial target over host cells.

SI = IC50 (from cytotoxicity assay) / MIC (from antimicrobial assay) [25]

Data Presentation

Effective data management is crucial for the comparison of antimicrobial efficacy. The following tables provide a standardized format for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Static/Cidal)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansFungal

Table 2: Cytotoxicity and Selectivity Index Summary

Cell LineIC50 (µg/mL)Test MicroorganismMIC (µg/mL)Selectivity Index (IC50/MIC)
HeLaS. aureus
HeLaE. coli
HEK293S. aureus
HEK293E. coli

Visualizing the Workflow

Diagrams are essential for conceptualizing the experimental process and the underlying biological rationale.

G cluster_0 Part 1: Potency Assessment cluster_1 Part 2: Dynamic Characterization cluster_2 Part 3: Safety & Selectivity Novel Compound Novel Compound MIC MIC Assay (Broth Microdilution) Novel Compound->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) Novel Compound->Cytotoxicity Hemolysis Hemolysis Assay Novel Compound->Hemolysis MBC MBC Assay MIC->MBC Subculture from clear wells TimeKill Time-Kill Kinetics Assay MIC->TimeKill Inform concentrations (e.g., 1x, 2x, 4x MIC) Selectivity Calculate Selectivity Index MIC->Selectivity MBC->TimeKill TimeKill->Selectivity Provides deeper understanding of efficacy Cytotoxicity->Selectivity

Caption: A workflow for the in vitro characterization of novel antimicrobial compounds.

Elucidating the Mechanism of Action: A Look Ahead

Once a compound has demonstrated promising potency and selectivity, the next critical phase is to understand how it works. The mechanism of action (MoA) dictates its spectrum of activity, potential for resistance development, and opportunities for chemical optimization. Investigating the MoA involves a battery of specialized assays designed to probe specific cellular pathways.

A common strategy is to first determine which major class of macromolecular synthesis is affected. This can be achieved by using radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis. A disruption in the incorporation of a specific precursor points towards the inhibited pathway.

G cluster_0 Bacterial Cell DNA DNA Replication RNA Transcription DNA->RNA Protein Translation RNA->Protein CellWall Cell Wall Synthesis Membrane Membrane Integrity Compound Novel Compound Compound->DNA Inhibition? Compound->RNA Inhibition? Compound->Protein Inhibition? Compound->CellWall Inhibition? Compound->Membrane Disruption?

Caption: Potential targets for a novel antimicrobial compound within a bacterial cell.

For instance, if a novel compound is found to inhibit the synthesis of the bacterial cell wall, it would join the ranks of one of the most successful classes of antibiotics, the β-lactams.[27] Alternatively, disruption of the outer membrane of Gram-negative bacteria is another promising strategy that is being actively explored.[1][2][28] Further investigation would then involve more specific assays, such as testing for inhibition of specific enzymes like DNA gyrase or RNA polymerase.[27]

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the initial in vitro characterization of novel chemical entities. By systematically assessing potency, characterizing the dynamics of antimicrobial activity, and performing preliminary safety profiling, researchers can efficiently identify promising lead compounds for further development. Adherence to standardized methodologies and a thorough understanding of the scientific principles behind each assay are paramount for generating high-quality, reliable data that will drive the discovery of the next generation of antimicrobial drugs.

References

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Creative BioMart. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]

  • Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). CLSI. Retrieved from [Link]

  • Antibiotics with Novel Mechanism of Action Discovered. (2019, October 23). University of Zurich. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1839-1843. Retrieved from [Link]

  • De Luca, M., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(24), 13241. Retrieved from [Link]

  • Ali, J., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Journal of Basic and Clinical Physiology and Pharmacology. Retrieved from [Link]

  • Varkouhi, A. K., et al. (2013). Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs. Journal of Visualized Experiments, (73), e50166. Retrieved from [Link]

  • Expert Rules. (n.d.). EUCAST. Retrieved from [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Retrieved from [Link]

  • Klahn, P., & Brönstrup, M. (2020). Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. CHIMIA International Journal for Chemistry, 74(7), 546-553. Retrieved from [Link]

  • In Vitro Hemolysis Assay. (2024, June 29). Nucro-Technics. Retrieved from [Link]

  • EUCAST. (n.d.). ESCMID. Retrieved from [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Retrieved from [Link]

  • Hemolysis. (n.d.). Evotec. Retrieved from [Link]

  • EUCAST - Home. (n.d.). EUCAST. Retrieved from [Link]

  • Citterio, L., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2736. Retrieved from [Link]

  • Antibiotics with novel mechanism of action discovered. (2019, October 24). Drug Target Review. Retrieved from [Link]

  • Hindler, J. F., & Stelling, J. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]

  • Selectivity factor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Antibiotics with Novel Mechanism of Action Discovered. (2019, October 23). UZH News. Retrieved from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved from [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]

  • Al-Dhaheri, R. S. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-5. Retrieved from [Link]

  • Validation of high-throughput time-kill assay. (n.d.). Helda - University of Helsinki. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Selectivity index of SAAP-148 NPs and SAAP-148 solution based on the.... (n.d.). ResearchGate. Retrieved from [Link]

  • Liang, C. L., et al. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics, 11(3), 245-254. Retrieved from [Link]

  • Manual of Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved from [Link]

  • Ee, G. C. L., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 384. Retrieved from [Link]

  • Wang, G., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific Reports, 6, 27157. Retrieved from [Link]

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Application Note: Strategic Evaluation of Fluorinated Pyrimidines in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anticancer Activity Evaluation of Fluorinated Pyrimidines Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Oncologists, and Pharmacologists

Introduction & Mechanistic Scope

Fluorinated pyrimidines remain the backbone of systemic chemotherapy for gastrointestinal, breast, and head/neck malignancies.[1] While 5-Fluorouracil (5-FU) established the class, next-generation agents like Capecitabine (an oral prodrug) and TAS-102 (Trifluridine/Tipiracil) have evolved to overcome metabolic instability and resistance.

For the drug development scientist, evaluating these compounds requires more than standard cytotoxicity screening. The efficacy of this class depends heavily on intracellular activation (anabolism) and the suppression of catabolic enzymes (e.g., DPD).

The "Why" Behind the Protocol

Standard cell viability assays often yield false negatives for prodrugs like Capecitabine because in vitro cell lines lack the hepatic enzymes (CES, CDA) required for activation. Furthermore, 5-FU resistance is frequently driven by Thymidylate Synthase (TS) overexpression.[2] Therefore, a robust evaluation pipeline must assess:

  • Cytotoxicity (with appropriate activation).

  • Target Engagement (TS Inhibition).

  • Metabolic Stability (DPD interaction).

Mechanistic Pathway Visualization

The following diagram illustrates the critical activation pathways and the distinct entry points for 5-FU, Capecitabine, and TAS-102.

Fluoropyrimidine_Pathway Capecitabine Capecitabine (Prodrug) DFCR 5'-DFCR Capecitabine->DFCR CES FiveFU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FiveFU->FdUMP Anabolism FUTP FUTP (RNA Damage) FiveFU->FUTP FdUTP FdUTP (DNA Damage) FiveFU->FdUTP DPD DPD (Catabolism) FiveFU->DPD Degradation (Liver) TAS102 TAS-102 (Trifluridine + Tipiracil) TF_Tri Trifluridine-TP (DNA Incorp.) TAS102->TF_Tri Kinases TP Thymidylate Phosphorylase TAS102->TP Tipiracil inhibits TP (Prevents Degradation) DFUR 5'-DFUR DFCR->DFUR CDA DFUR->FiveFU TP (Tumor High) TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA_Syn DNA Synthesis & Repair FdUTP->DNA_Syn TF_Tri->DNA_Syn Direct Incorporation CES CES (Liver) CDA CDA (Liver) TS->DNA_Syn Required for dTMP

Figure 1: Activation and Mechanism of Action for key fluorinated pyrimidines. Note the requirement of CES/CDA for Capecitabine and the dual role of TP.

In Vitro Cytotoxicity Protocols

Critical Note: Do not use Capecitabine directly on cell lines unless they are co-cultured with liver microsomes or transfected with CES/CDA. Use 5'-DFUR (the intermediate) to test the Thymidylate Phosphorylase (TP) dependent selectivity, or 5-FU directly.

Protocol A: Modified MTT/CCK-8 Assay for Antimetabolites

Antimetabolites are cell-cycle specific (S-phase). Standard 24-hour incubations often fail to capture the full cytotoxic effect, leading to artificially high IC50 values.

Reagents:

  • Target Cells (e.g., HT-29, HCT-116 colorectal lines).

  • Positive Control: 5-FU (dissolved in DMSO/PBS).

  • Test Compound: Fluorinated Pyrimidine Analog.[3]

  • MTT Reagent (5 mg/mL in PBS).[4][5]

Step-by-Step Workflow:

  • Seeding: Plate cells at a lower density (3,000–5,000 cells/well) in 96-well plates.

    • Reasoning: You need cells in the exponential growth phase for 72+ hours. Over-confluence induces contact inhibition, reducing S-phase fraction and drug efficacy.

  • Acclimatization: Incubate for 24 hours to ensure attachment.

  • Dosing: Add serial dilutions of the test compound.

    • Range: 0.1 nM to 100 µM.

    • Vehicle Control: DMSO < 0.5%.

  • Extended Incubation: Incubate for 72 to 96 hours .

    • Validation: Unlike alkylating agents, fluoropyrimidines require at least 2–3 cell doubling times to manifest DNA-damage-induced apoptosis.

  • Readout: Add MTT (4 hours), solubilize formazan crystals, and read Absorbance at 570 nm.

Data Analysis: Calculate % Viability relative to Vehicle Control. Plot log(concentration) vs. Response to determine IC50.

Mechanistic Validation: Thymidylate Synthase (TS) Inhibition

The "Gold Standard" for 5-FU analogs is the inhibition of TS, which converts dUMP to dTMP.

Protocol B: Spectrophotometric TS Activity Assay

This assay monitors the increase in absorbance at 340 nm as 5,10-methylene-tetrahydrofolate (CH2-THF) is converted to dihydrofolate (DHF).

Materials:

  • Recombinant Human TS Enzyme.

  • Substrate: dUMP (Deoxyuridine monophosphate).[6][7][8]

  • Cofactor: 5,10-CH2-THF.[6][7][8]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 5 mM HCHO, 10 mM 2-mercaptoethanol.

Workflow:

  • Blanking: Prepare a master mix without the enzyme to establish baseline absorbance at 340 nm.

  • Inhibitor Pre-incubation:

    • Mix Recombinant TS + Test Compound (Fluoropyrimidine metabolite, e.g., FdUMP).

    • Note: Parent drugs (e.g., 5-FU) are inactive in this cell-free assay. You must use the monophosphate metabolite (FdUMP) or chemically synthesized active form.

    • Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add dUMP (100 µM) and CH2-THF (200 µM).

  • Kinetic Reading: Monitor Absorbance (340 nm) every 30 seconds for 10–20 minutes.

  • Calculation:

    • Slope (

      
      ) represents TS activity.
      
    • Inhibition % =

      
      .
      

Metabolic Stability & Resistance (The DPD Factor)

Resistance to 5-FU is often correlated with high Dihydropyrimidine Dehydrogenase (DPD) activity, which rapidly catabolizes the drug.

Protocol C: DPD Stability Assay

To determine if a new analog resists DPD degradation (a key advantage of TAS-102's Trifluridine component when combined with Tipiracil).

Workflow:

  • System: Human Liver Cytosol (high DPD content) or Recombinant DPD.

  • Reaction: Mix Test Compound (10 µM) + NADPH (1 mM) in buffer.

  • Sampling: Aliquot at 0, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile to stop reaction.

  • Analysis: LC-MS/MS to measure the disappearance of the parent compound.

    • Interpretation: Rapid disappearance indicates high DPD susceptibility (like 5-FU). Stability indicates potential for oral bioavailability or efficacy in high-DPD tumors.

Comparative Data Summary

When presenting your lead candidate, structure your data against clinical standards as shown below.

Feature5-Fluorouracil (5-FU)CapecitabineTAS-102 (Lonsurf)
Primary Target Thymidylate Synthase (TS)TS (Tumor-selective)DNA Incorporation + TS
Active Metabolite FdUMP, FUTP5-FU

FdUMP
Trifluridine-TP
Limiting Enzyme DPD (Liver) degrades >80%Requires CES/CDA/TPTipiracil inhibits TP
Resistance Profile High TS or High DPDLow TP expressionEffective in High TS/DPD
Assay Requirement Direct CytotoxicityRequires TP+ CellsRequires DNA Breakage Assay

Experimental Logic Flow (Decision Tree)

Use this logic flow to determine the next step in your evaluation pipeline.

Evaluation_Flow Start Start: New Fluoropyrimidine Analog Step1 Step 1: Cell-Free TS Inhibition (Use Monophosphate form) Start->Step1 Decision1 Is TS Inhibited? Step1->Decision1 Step2 Step 2: In Vitro Cytotoxicity (72h Incubation) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Is IC50 < 10 µM? Step2->Decision2 Step3 Step 3: DPD Stability Assay (Liver Cytosol) Decision2->Step3 Yes Decision2->Fail No Step4 Step 4: Mechanism Verification (Rescue Experiment) Step3->Step4 End In Vivo Xenograft (Colon26 / HCT-116) Step4->End Proceed to In Vivo

Figure 2: Decision matrix for advancing a fluoropyrimidine candidate from bench to pre-clinical models.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.

  • Peters, G. J., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity.[7] Amsterdam UMC.

  • Emura, T., et al. (2005). Mechanism of action of the novel fluoropyrimidine TAS-102. International Journal of Oncology.

  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review of its pharmacology and clinical interest. Clinical Therapeutics.

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). Guideline for Dihydropyrimidine Dehydrogenase (DPYD) Genotype and Fluoropyrimidine Dosing.[1][9]

Sources

Troubleshooting & Optimization

N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: Understanding the Stability Profile

This compound is a substituted fluorinated pyrimidine. The stability of this molecule is critical for its handling, storage, and the reliability of experimental results. The core pyrimidine structure, along with its functional groups—a fluoro group, a secondary amine with a cyclopentyl substituent, and a methyl group—dictates its susceptibility to various degradation pathways. This guide will help you navigate potential stability challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • pH: The hydrolytic stability of aminopyrimidines can be pH-dependent. Both acidic and alkaline conditions can potentially lead to degradation.

  • Light Exposure: Fluorinated pyrimidines, such as 5-fluorouracil, are known to be photosensitive and can undergo photodegradation upon exposure to UV or visible light.[1]

  • Temperature: Elevated temperatures can accelerate degradation processes, leading to the formation of impurities.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidative degradation products.

  • Solvent Choice: The choice of solvent for storage and experiments can impact stability. Protic solvents, in particular, may participate in degradation reactions.

Q2: I am observing unexpected peaks in my HPLC analysis after storing the compound in an aqueous buffer. What could be the cause?

The appearance of new peaks in your chromatogram suggests degradation. Given the aqueous buffer, hydrolysis is a likely degradation pathway. The 4-amino group of the pyrimidine ring can be susceptible to hydrolysis, potentially leading to the formation of a hydroxylated pyrimidine derivative. The rate of hydrolysis is often pH-dependent.[2][3] It is recommended to perform forced degradation studies under acidic and basic conditions to identify these potential degradants.

Q3: My solid compound has changed color after being left on the benchtop. Is it still usable?

A change in color is a strong indicator of degradation, likely due to photodegradation or oxidation . Many organic molecules are sensitive to light and air.[1] It is crucial to store this compound protected from light and in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). To determine usability, the material should be re-analyzed by a stability-indicating method (e.g., HPLC) to assess its purity.

Q4: What are the best practices for long-term storage of this compound?

For long-term storage, it is recommended to:

  • Store the compound as a solid in a tightly sealed, amber-colored vial to protect it from light and moisture.

  • Store at low temperatures, typically -20°C or below.

  • For solutions, use a non-reactive, anhydrous aprotic solvent if possible. If an aqueous buffer is necessary, prepare it fresh and store it at low temperature for a limited time. Consider conducting a short-term stability study in your chosen solvent system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in biological assays. Compound degradation.1. Re-evaluate the purity of the compound stock using a validated analytical method (e.g., HPLC-UV). 2. Review storage and handling procedures. Ensure protection from light, moisture, and extreme temperatures. 3. Prepare fresh stock solutions for your experiments.
Appearance of new, unidentified peaks in analytical chromatograms. Degradation product formation.1. Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway. 2. Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to systematically identify potential degradants.[4]
Precipitation of the compound from a solution upon storage. Poor solubility or degradation to a less soluble product.1. Verify the solubility of the compound in the chosen solvent system. 2. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the components.
Inconsistent analytical results between different batches of the compound. Variation in initial purity or different handling of batches leading to degradation.1. Establish a standardized analytical method for quality control of incoming batches. 2. Ensure consistent storage and handling procedures are followed for all batches.

Predicted Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are plausible:

Hydrolytic Degradation

Under aqueous acidic or basic conditions, the exocyclic amino group at the C4 position is susceptible to nucleophilic attack by water or hydroxide ions, leading to deamination and the formation of the corresponding 4-hydroxypyrimidine derivative.

Hydrolysis Compound This compound Product 5-fluoro-6-methyl-N-cyclopentylpyrimidin-4-ol Compound->Product H₂O / H⁺ or OH⁻

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

Oxidation can occur at several sites, primarily at the nitrogen atoms of the pyrimidine ring or the secondary amine, leading to the formation of N-oxides. The methyl group could also be a site of oxidation.

Oxidation Compound This compound N_Oxide N-oxide derivatives Compound->N_Oxide [O] Methyl_Oxidation 6-(hydroxymethyl) derivative Compound->Methyl_Oxidation [O]

Caption: Potential oxidative degradation pathways.

Photodegradation

Exposure to light, particularly UV radiation, can induce complex degradation pathways, potentially involving radical mechanisms or ring cleavage. The degradation of 5-fluorouracil under UV light is well-documented and may offer insights into the potential photolytic instability of this compound.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/DAD system

  • LC-MS/MS system for peak identification

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.

    • Keep the vials at room temperature and protected from light for 24 hours.

    • Withdraw samples at appropriate time points for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Place a solution of the compound (in a suitable solvent) in an oven at 60°C for 48 hours.

    • Analyze the samples by HPLC.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]

    • Analyze the samples by HPLC. A control sample should be kept in the dark.

Data Analysis:

  • Use a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

  • Calculate the percentage of degradation.

  • Use LC-MS/MS to obtain mass data for the degradation products to aid in their identification.

Protocol 2: HPLC Method for Stability Testing

Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Instrumentation and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or λmax).

  • Injection Volume: 10 µL

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples will be used to demonstrate the specificity of the method.

Workflow for Stability Assessment

StabilityWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Studies A Compound Synthesis & Purification B Characterization (NMR, MS, Purity) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Develop Stability-Indicating HPLC Method C->D E Identify Degradation Products (LC-MS/MS) D->E F ICH Stability Testing (Long-term & Accelerated) E->F G Establish Storage Conditions & Shelf-life F->G

Caption: General workflow for assessing compound stability.

References

  • BenchChem. A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines.
  • PMC. Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation.
  • MDPI. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Available from: [Link]

  • PubMed. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Available from: [Link]

  • GaBIJ. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Available from: [Link]

  • MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available from: [Link]

  • ResearchGate. Hydrolysis cascade from diaminopyrimidine (D) to C to U. Available from: [Link]

  • EJNMMI Radiopharmacy and Chemistry. Stability evaluation of [18F]FDG. Available from: [Link]

  • Pharmaceutical Technology. Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Available from: [Link]

  • Journal of the Chemical Society. DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Available from: [Link]

  • PubMed. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available from: [Link]

  • International Journal of Applied Pharmaceutics. Forced Degradation – A Review. Available from: [Link]

  • PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Available from: [Link]

  • Semantic Scholar. Thermal analysis of some novel pyrimidine derivatives. Available from: [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Gluronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • Journal of the Chemical Society C - RSC Publishing. Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]

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Optimizing reaction conditions for amination of chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Paradox

Welcome to the technical support center. Chloropyrimidines are deceptive substrates. They appear structurally simple but possess a "schizophrenic" reactivity profile. The electron-deficient nature of the diazine ring makes them prime candidates for Nucleophilic Aromatic Substitution (


), yet this same feature renders them prone to hydrolysis and regiochemical scrambling.

This guide moves beyond basic textbook definitions to address the practical realities of drug discovery chemistry. We will dissect the decision-making process between classical


 and Palladium-catalyzed Buchwald-Hartwig amination, providing you with self-validating protocols to rescue your stalled reactions.

Part 1: The Mechanistic Decision Matrix

Before mixing reagents, you must determine the dominant reaction pathway based on your substrate's electronic bias.

vs. Pd-Catalysis: Which Route?
ParameterPathway A:

(Uncatalyzed/Base)
Pathway B: Pd-Catalyzed (Buchwald-Hartwig)
Substrate Electronic Electron-Deficient (e.g., 2-Cl, 4-Cl, 5-NO₂, 5-CF₃)Electron-Rich/Neutral (e.g., 5-Alkyl, 5-OMe)
Nucleophile Strong/Moderate (Aliphatic amines, electron-rich anilines)Weak (Electron-deficient anilines, amides, carbamates)
Primary Failure Mode Hydrolysis (formation of pyrimidinone)Catalyst Poisoning (N-coordination)
Regioselectivity Kinetic control (Sterics & Electronics)Ligand/Thermodynamic control
Solvent Class Polar Aprotic (DMF, DMSO, NMP) or AlcoholsNon-polar/Polar Aprotic (Toluene, Dioxane, tBuOH)

Part 2: Regioselectivity in 2,4-Dichloropyrimidines[1][2][3][4][5][6]

The most common support ticket we receive involves 2,4-dichloropyrimidine . Users often assume a 1:1 mixture or struggle to isolate the C4-isomer.

The Rule of Thumb: Under standard basic conditions, nucleophilic attack occurs preferentially at the C4-position .

  • Why? The intermediate Meisenheimer complex formed by attack at C4 allows the negative charge to be delocalized onto the N1 nitrogen and the N3 nitrogen. Attack at C2 delocalizes charge less effectively.

The Exception (C2 Selectivity): However, C2 selectivity can be forced by:

  • Steric Blocking: Using a bulky substituent at C5.[1]

  • Chekation/Hydrogen Bonding: Specific solvents or Lewis acids can direct attack to C2.

Visualization: Reactivity Logic Flow

G Start Substrate: 2,4-Dichloropyrimidine Cond1 Condition: Standard Basic (DIEA/THF or K2CO3/DMF) Start->Cond1 Nucleophile is Amine Cond2 Condition: Acidic/Lewis Acid (ZnCl2 or HCl) Start->Cond2 Nucleophile is weak/hindered Inter1 Intermediate: C4-Meisenheimer Complex (More Stable) Cond1->Inter1 Kinetic Control Inter2 Intermediate: C2-Complex (Less Stable) Cond2->Inter2 Coordination Assisted Prod1 Major Product: 4-Amino-2-chloropyrimidine Inter1->Prod1 Prod2 Major Product: 2-Amino-4-chloropyrimidine Inter2->Prod2

Figure 1: Decision logic for regioselective attack on 2,4-dichloropyrimidine. Standard basic conditions favor C4; specialized acidic conditions can shift preference toward C2.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "I see a +16 mass shift (M-Cl+OH) instead of my amine."

Diagnosis: Hydrolysis.[2][3] The chloride has been displaced by hydroxide (from water) or alkoxide (if using alcohols).[2] Chloropyrimidines are highly susceptible to hydrolysis, especially in the presence of carbonate bases which are hygroscopic.

Corrective Protocol:

  • Switch Solvent: Move from DMF/DMSO (which are hygroscopic) to Anhydrous 1,4-Dioxane or THF .

  • Change Base: Replace

    
     or 
    
    
    
    with a non-nucleophilic organic base like DIPEA (Hünig's base) . Inorganic bases often carry water of crystallization.
  • Temperature: Lower the temperature. Hydrolysis has a higher activation energy than amination with good nucleophiles.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Deactivation (Pd-pathway) or Product Inhibition (


).
In Pd-catalysis, the pyrimidine nitrogens can bind to the Pd center, displacing the phosphine ligand and killing the catalyst ("The Pyrimidine Sink").

Corrective Protocol:

  • Ligand Switch: Use bulky, electron-rich biaryl phosphine ligands. BrettPhos or tBuXPhos are the gold standards here. They create a steric wall that prevents the pyrimidine nitrogen from binding to the metal center.

  • Pre-catalysts: Stop using

    
     + Ligand. Use G3-precatalysts  (e.g., BrettPhos Pd G3). This ensures 1:1 active species generation without an induction period.
    
Issue 3: "I'm getting a mixture of regioisomers."

Diagnosis: Thermodynamic equilibration. While C4 is the kinetic product, high temperatures can lead to scrambling.

Corrective Protocol:

  • Cryogenic Addition: Add the amine dropwise at -78°C or -20°C , then slowly warm to RT.

  • Stoichiometry: Ensure the amine is the limiting reagent (0.95 eq) if bis-substitution is a risk.

Part 4: Experimental Protocols (SOPs)

Protocol A: Regioselective (Targeting C4)

Best for: 2,4-dichloropyrimidine + Primary/Secondary Amines

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF (0.2 M). Note: THF is preferred over DMF to simplify workup and reduce hydrolysis risk.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIPEA (1.2 equiv). Then, add the Amine (1.0 equiv) dropwise over 10 minutes.

    • Critical Step: Do not dump the amine in all at once. Localized high concentration promotes bis-addition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LCMS.[4]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted amine) and Brine. Dry over 
    
    
    
    .[3][4]
Protocol B: Buchwald-Hartwig for Deactivated Pyrimidines

Best for: 5-alkyl-4-chloropyrimidines or weak aniline nucleophiles

  • Catalyst Prep: In a glovebox or under strict Argon flow, combine:

    • Chloropyrimidine (1.0 equiv)[3][4][5]

    • Amine (1.2 equiv)

    • Base: NaOtBu (1.4 equiv) or K3PO4 (2.0 equiv for base-sensitive substrates).

    • Catalyst: BrettPhos Pd G3 (0.02 - 0.05 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M). Sparge with Argon for 5 minutes.

  • Heating: Seal the vial and heat to 80-100°C .

    • Note: If using t-Amyl alcohol, the reaction often proceeds faster due to better solubility of the base, but requires higher temp.

  • Filtration: Filter through a pad of Celite/Silica to remove Pd residues before standard workup.

Visualization: Troubleshooting Flowchart

Troubleshooting Start Problem Identified Check1 Is the impurity M+16 (OH)? Start->Check1 Soln1 Hydrolysis Detected: 1. Dry Solvent (Dioxane) 2. Switch to DIPEA Check1->Soln1 Yes Check2 Is reaction stalled? Check1->Check2 No Check3 Is substrate electron-rich? Check2->Check3 Yes Soln2 Substrate Deactivated: Switch to Pd-Catalysis (BrettPhos G3) Check3->Soln2 Yes (S_NAr failing) Soln3 Catalyst Poisoning: Switch Ligand to bulky XPhos/BrettPhos Check3->Soln3 No (Pd failing)

Figure 2: Diagnostic workflow for common amination failures. Prioritizes identifying hydrolysis and catalyst deactivation.

References

  • Regioselectivity in 2,4-Dichloropyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: The Journal of Organic Chemistry (2015).[6]

    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: A General Catalyst for the Amin
    • Source: Journal of the American Chemical Society (2008).
    • URL:[Link]

  • Mechanistic Insight (

    
    ): 
    
    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[6][7]

    • Source: Organic Letters (2006).[6]

    • URL:[Link]

  • Troubleshooting Hydrolysis & Side Reactions

    • Title: Optimization of 4-Chloropyrimidine Substitution Reactions (Technical Guide).
    • Source: BenchChem Technical Support Center.[4]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in the dynamic field of drug discovery, N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine presents both exciting research opportunities and inherent handling challenges. This guide, developed by a Senior Application Scientist, provides a comprehensive framework for its safe utilization in the laboratory. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Analysis: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a thorough analysis of its structural components allows for a robust preliminary hazard assessment. The molecule is a substituted pyrimidine, a class of compounds with wide-ranging biological activities and varying toxicity profiles. The presence of a fluoro group, an amine, and a cyclopentyl moiety each contribute to its chemical properties and potential hazards.

  • Fluorinated Pyrimidine Core: Fluorinated pyrimidines are a cornerstone of many therapeutic agents.[1][2][3] The introduction of fluorine can significantly alter the biological and toxicological properties of a molecule.[1] Halogenated organic compounds, as a class, require careful handling and specific disposal procedures.[4][5][6][7][8]

  • Amine Functionality: Amines are organic bases and can be irritants or corrosive to the skin and eyes.[9][10][11][12] Inhalation of amine-containing compounds can also lead to respiratory irritation.[13]

  • Cyclopentyl Group: The cyclopentyl group is a non-polar hydrocarbon moiety. While generally considered to have low toxicity, it can contribute to the overall lipophilicity of the molecule, potentially affecting its absorption and distribution in biological systems.

Based on these structural features, it is prudent to assume that this compound may be an irritant to the skin, eyes, and respiratory tract, and could be harmful if swallowed or absorbed through the skin.[10][13][14][15][16]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. A multi-layered approach is recommended to ensure comprehensive protection.[17][18]

Core PPE Requirements

The following PPE should be considered the minimum standard when working with this compound in any quantity:[17][19][20]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.To protect against splashes of the compound or solvents, which could cause serious eye irritation or damage.[17][19][20]
Hand Protection Disposable nitrile gloves (minimum 4 mil thickness). Consider double-gloving for extended operations.To prevent skin contact. Nitrile offers good resistance to a range of chemicals.[19]
Body Protection Flame-resistant laboratory coat.To protect skin and personal clothing from contamination.[18][20]
Footwear Closed-toe shoes.To protect feet from spills and falling objects.[19][20]
Enhanced PPE for Specific Operations

Certain laboratory procedures may generate aerosols or involve larger quantities of the compound, necessitating an elevated level of protection:

OperationAdditional PPERationale
Weighing and preparing solutions Face shield worn over safety goggles.To provide an additional layer of protection against splashes and inhalation of airborne particles.[18][19][20]
Working with heated solutions or potential for aerosol generation Use of a certified chemical fume hood is mandatory. A respirator may be necessary based on a formal risk assessment.To control exposure to vapors and aerosols.[4][9][18]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing exposure and preventing accidents.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid this compound within a chemical fume hood or a designated containment area.

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a balance inside the fume hood. Tare a suitable container, then carefully add the desired amount of the compound.

  • Cleaning: After weighing, decontaminate the spatula and any other utensils with a suitable solvent (e.g., ethanol or isopropanol) and wipe down the balance and surrounding area. Dispose of the contaminated wipes in the designated halogenated waste container.

Solution Preparation and Use
  • Solvent Addition: In the fume hood, add the solvent to the container with the weighed compound.

  • Mixing: Cap the container and mix by gentle swirling or using a vortex mixer. If heating is required, use a heating mantle or water bath with appropriate temperature control.

  • Transfer: When transferring the solution, use a pipette or syringe to minimize the risk of spills.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[11][15][16]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical component of laboratory safety. As a fluorinated organic compound, this compound requires specific disposal procedures.[4][6]

Waste Segregation

All waste contaminated with this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][5][8] This includes:

  • Excess solid compound

  • Solutions containing the compound

  • Contaminated consumables (e.g., pipette tips, wipes, gloves)

Crucially, do not mix halogenated waste with non-halogenated organic waste. [5][6][7]

Waste Container Management
  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[5][6]

  • Closure: Keep the waste container closed at all times, except when adding waste.[5][6][7]

  • Location: Store the waste container in a well-ventilated area, away from sources of ignition.[11][12]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10][11][12][16]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11][14][16]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10][11][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][11][12][16]
Spill Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in the halogenated waste container. For larger spills, follow your institution's emergency spill response protocol.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for safe handling of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal cluster_cleanup Cleanup & Doffing start Start: Handling this compound ppe Don Core PPE: - Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve handle Perform Experiment dissolve->handle waste Segregate Waste handle->waste decontaminate Decontaminate Work Area & Equipment handle->decontaminate halogenated Halogenated Waste Container waste->halogenated dispose Properly Labeled & Sealed halogenated->dispose doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for safe handling of this compound.

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Google Cloud.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Google Cloud.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). University of Illinois.
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Temple University.
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.). University of North Carolina at Chapel Hill.
  • WASTE MANAGEMENT. (2016, April 15). Bucknell University.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Princeton University.
  • SAFETY DATA SHEET - 1-Amino-4-cyclopentylpiperazine. (2025, December 24). Fisher Scientific.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College.
  • Policy for Personal Protective Equipment (PPE) in Research Laboratories. (2025, January 15). Columbia University.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Lab Manager.
  • SAFETY DATA SHEET - 5-Amino-4,6-dichloro-2-methylpyrimidine. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-4-methoxy-6-methylpyrimidine. (2014, December 1). Spectrum Chemical.
  • SAFETY DATA SHEET - Cyclopentylamine. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Pyrimidinamine, 4,6-dichloro-. (2011, February 10). Fisher Scientific.
  • SAFETY DATA SHEET - Cyclopropylamine. (2009, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Amino-N-methylcyclopropane-1-carboxamide. (2025, November 4). CymitQuimica.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC - NIH. (2020, July 29). National Institutes of Health.
  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J. (2022, November 14). Royal Society of Chemistry.
  • Synthesis and characterization of some new fluorinated pyrimidine derivatives - Sci-Hub. (1999). Journal of Fluorine Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.